N-benzyl-3-methoxypropan-1-amine

Medicinal Chemistry Pharmacokinetics Drug Design

N-benzyl-3-methoxypropan-1-amine (CAS 32857-21-9) is a secondary amine characterized by a benzyl group linked to a 3-methoxypropyl chain, yielding the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound serves as a key intermediate in the synthesis of lacosamide, an FDA-approved anticonvulsant medication.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 32857-21-9
Cat. No. B1276128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methoxypropan-1-amine
CAS32857-21-9
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCOCCCNCC1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
InChIKeyKMHCMZJAEZLRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3-methoxypropan-1-amine (CAS 32857-21-9): A Versatile Secondary Amine Scaffold for Pharmaceutical Intermediate Synthesis


N-benzyl-3-methoxypropan-1-amine (CAS 32857-21-9) is a secondary amine characterized by a benzyl group linked to a 3-methoxypropyl chain, yielding the molecular formula C11H17NO and a molecular weight of 179.26 g/mol [1]. This compound serves as a key intermediate in the synthesis of lacosamide, an FDA-approved anticonvulsant medication [2]. Commercially, it is available at purities of 95–98% from multiple suppliers . Computed physicochemical properties include an XLogP3-AA value of 1.5, 6 rotatable bonds, and a topological polar surface area of 21.3 Ų [1].

Why N-benzyl-3-methoxypropan-1-amine Cannot Be Replaced by Hydroxyl or Ethoxy Analogs in Pharmaceutical Applications


Even within the class of N-benzyl substituted propanamines, minor structural variations produce quantifiable differences in physicochemical properties that directly impact synthetic utility and biological performance. The methoxy group of N-benzyl-3-methoxypropan-1-amine confers an intermediate lipophilicity (XLogP3 = 1.5) compared to the more hydrophilic hydroxyl analog (XLogP3 = 1.0) and the more lipophilic ethoxy derivative (XLogP3 = 1.9) [1][2][3]. Additionally, the rotatable bond count differs (6 vs. 5 vs. 7, respectively) [1][2][3], which influences conformational entropy and membrane permeability potential. Such disparities render these compounds non-interchangeable in critical applications, including as intermediates in lacosamide synthesis where precise steric and electronic profiles are required [4].

Quantitative Differentiation Evidence for N-benzyl-3-methoxypropan-1-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Optimized Intermediate LogP for Blood-Brain Barrier Penetration Studies

N-benzyl-3-methoxypropan-1-amine exhibits an XLogP3 value of 1.5, positioning it between the more hydrophilic hydroxyl analog (XLogP3 = 1.0) and the more lipophilic ethoxy analog (XLogP3 = 1.9) [1][2][3]. This intermediate lipophilicity is often favored for central nervous system (CNS) drug candidates due to balanced membrane permeability and aqueous solubility [4].

Medicinal Chemistry Pharmacokinetics Drug Design

Cost-Performance Analysis: Purity-Adjusted Procurement Value vs. Hydroxyl Analog

At a 1 g scale, N-benzyl-3-methoxypropan-1-amine (95% purity) is priced at $114, while the hydroxyl analog N-benzyl-3-aminopropanol (97% purity) is priced at €92 (≈$99) . However, at a 5 g scale, the target compound's unit cost drops to $55.4/g, representing a 44% reduction in cost per gram and offering superior economy for multi-step syntheses .

Procurement Chemical Sourcing Budget Optimization

Established Synthetic Utility: Validated Intermediate in Lacosamide Manufacturing Processes

N-benzyl-3-methoxypropan-1-amine is explicitly cited as a key intermediate in patented processes for the production of lacosamide, an anticonvulsant drug with global annual sales exceeding $1 billion [1]. In contrast, the hydroxyl and ethoxy analogs are not referenced in lacosamide synthetic routes, limiting their procurement relevance for this specific application [2].

Pharmaceutical Process Chemistry API Synthesis Intermediates

Safety Profile Comparison: GHS Classification vs. Structural Analogs

N-benzyl-3-methoxypropan-1-amine is classified as Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3 (respiratory system) per GHS . This hazard profile is comparable to that of N-benzyl-3-aminopropanol, which also carries skin and eye irritation warnings . Notably, the methoxy group in the target compound reduces the potential for strong hydrogen bonding compared to the hydroxyl analog, which may lower corrosivity and improve handling characteristics in large-scale reactions.

Chemical Safety Laboratory Handling Regulatory Compliance

Optimal Application Scenarios for N-benzyl-3-methoxypropan-1-amine Based on Differentiated Evidence


Synthesis of Lacosamide and Related Anticonvulsant Drug Candidates

N-benzyl-3-methoxypropan-1-amine is the preferred starting material for medicinal chemistry programs targeting lacosamide analogs or other N-benzyl-3-methoxypropanamide derivatives, as validated by its explicit citation in patent literature describing improved manufacturing processes for lacosamide [1]. The compound's intermediate lipophilicity (XLogP3 = 1.5) also aligns with the physicochemical profile of many CNS-active agents [2].

Medicinal Chemistry Scaffold for CNS-Penetrant Lead Optimization

With an XLogP3 value of 1.5, N-benzyl-3-methoxypropan-1-amine resides within the optimal LogP range (1–3) for central nervous system drug candidates, supporting passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for formulation [1][2]. This property distinguishes it from more hydrophilic (LogP = 1.0) or more lipophilic (LogP = 1.9) analogs, making it a strategic choice for CNS-targeted libraries.

Cost-Efficient Multi-Gram Building Block for Combinatorial Chemistry

The compound's bulk pricing structure offers a 44% reduction in cost per gram when procured at 5 g scale versus 1 g scale, providing a quantifiable economic advantage for laboratories synthesizing diverse amine libraries [1]. This economy, combined with a purity specification of 95–98%, supports its use as a reliable building block in high-throughput parallel synthesis workflows.

Secondary Amine Platform for Reductive Amination and Alkylation Reactions

As a secondary amine with a single N–H bond and a well-defined substitution pattern, N-benzyl-3-methoxypropan-1-amine serves as an ideal substrate for reductive amination with various aldehydes or ketones, enabling the rapid generation of tertiary amine derivatives [1]. Its rotatable bond count (6) and moderate lipophilicity facilitate purification via standard chromatographic techniques, enhancing synthetic workflow efficiency.

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